N-[1-(4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)cyclopropyl]acetamide
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Overview
Description
N-[1-(4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)cyclopropyl]acetamide is a complex organic compound with a unique structure that includes an aziridine ring, a cyclopropyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)cyclopropyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate alkene with a nitrogen source under specific conditions.
Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides or other cyclopropyl-containing reagents.
Attachment of the Acetamide Moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)cyclopropyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)cyclopropyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)cyclopropyl]acetamide involves its interaction with specific molecular targets and pathways. The aziridine ring is known to be highly reactive, which allows the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
N-[1-(4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)cyclopropyl]acetamide can be compared with other similar compounds, such as:
N-[1-(4-Methoxy-2-oxo-2H-pyran-6-yl)-2-methylpropyl]acetamide: This compound has a similar structure but contains a pyran ring instead of an aziridine ring.
N-[1-(4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)cyclopropyl]formamide: This compound has a formamide group instead of an acetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]cyclopropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-13(2)10-20-11-16(20)12-22-17-6-4-15(5-7-17)18(8-9-18)19-14(3)21/h4-7,13,16H,8-12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIGEHJXHIZZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=C(C=C2)C3(CC3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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